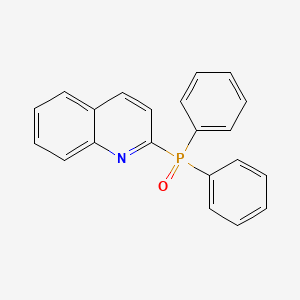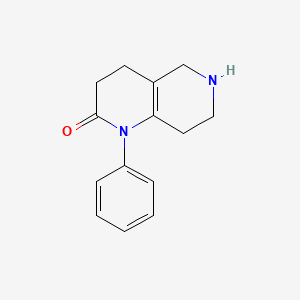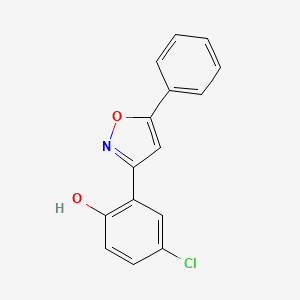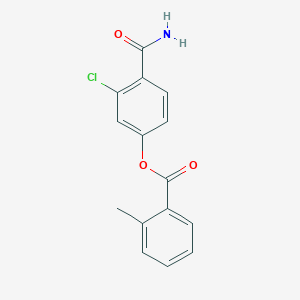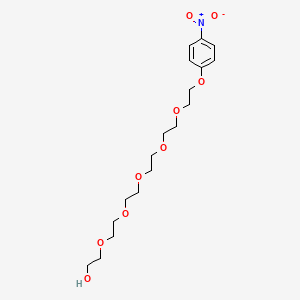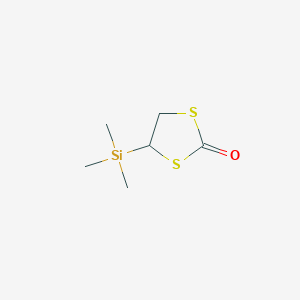
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- is a specialized organosilicon compound. Organosilicon compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes a silane core bonded to a 1,1-dimethylethyl group, two methyl groups, and a 1-methyl-1-phenylpropoxy group. These structural features impart specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is catalyzed by transition metals such as platinum, rhodium, or palladium. The general reaction conditions include:
Temperature: 25-100°C
Solvent: Toluene or hexane
Catalyst: Platinum-based catalysts like Karstedt’s catalyst
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high selectivity and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the 1-methyl-1-phenylpropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, alcohols, or thiols
Major Products Formed:
Oxidation: Silanols, siloxanes
Reduction: Silanes with reduced functional groups
Substitution: New organosilicon compounds with different substituents
科学的研究の応用
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- finds applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials such as silicone rubbers, adhesives, and coatings.
作用機序
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- involves its ability to act as a hydride donor or radical initiator. The silicon-hydrogen bond can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can stabilize or destabilize reaction intermediates.
類似化合物との比較
- Triethylsilane
- Trimethylsilane
- Phenylsilane
- Diphenylsilane
Comparison: Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- is unique due to its specific substituents, which impart distinct reactivity and stability. Compared to simpler silanes like triethylsilane or trimethylsilane, this compound offers enhanced steric protection and electronic effects, making it suitable for specialized applications in synthesis and material science.
特性
CAS番号 |
92989-81-6 |
|---|---|
分子式 |
C16H28OSi |
分子量 |
264.48 g/mol |
IUPAC名 |
tert-butyl-dimethyl-(2-phenylbutan-2-yloxy)silane |
InChI |
InChI=1S/C16H28OSi/c1-8-16(5,14-12-10-9-11-13-14)17-18(6,7)15(2,3)4/h9-13H,8H2,1-7H3 |
InChIキー |
KQJIYYMSMAIGKZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


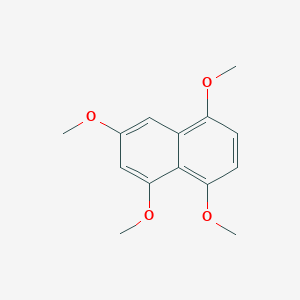
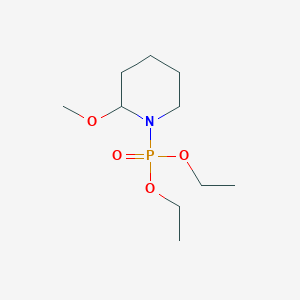

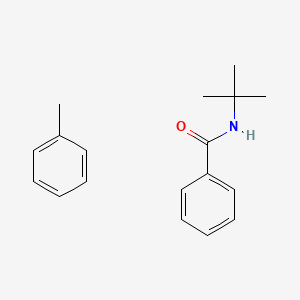
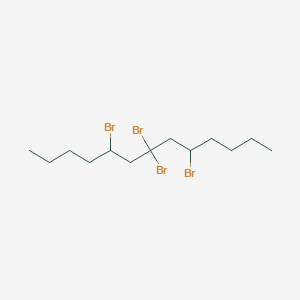
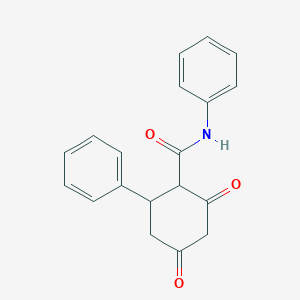
![3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one](/img/structure/B14357725.png)
